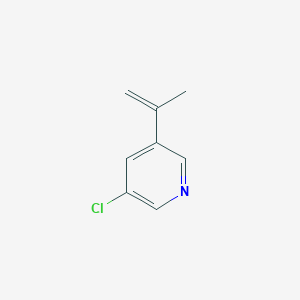

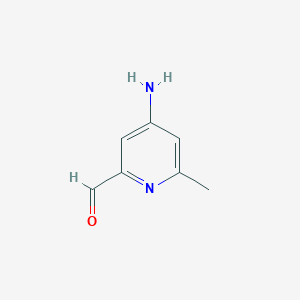

![molecular formula C6H6O3Ti B12284568 [1,2-Benzenediolato(2)-O,O']oxotitanium CAS No. 93459-84-8](/img/structure/B12284568.png)

[1,2-Benzenediolato(2)-O,O']oxotitanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

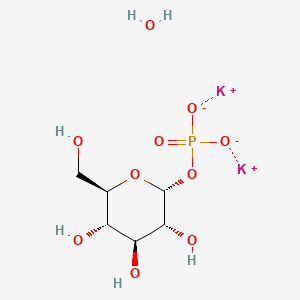

[1,2-Benzenediolato(2)-O,O’]oxotitanium es un compuesto a base de titanio conocido por sus propiedades catalíticas. Se utiliza a menudo en varias reacciones orgánicas debido a su capacidad para facilitar la formación de enlaces carbono-carbono. El compuesto se caracteriza por la presencia de un átomo de titanio coordinado con un ligando 1,2-benzenediolato y un grupo oxo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de [1,2-Benzenediolato(2)-O,O’]oxotitanium normalmente implica la reacción de tetracloruro de titanio con catecol (1,2-benzenediol) en presencia de una base. La reacción procede de la siguiente manera:

Reactivos: Tetracloruro de titanio (TiCl4) y catecol (C6H4(OH)2).

Condiciones: La reacción se lleva a cabo en una atmósfera inerte, a menudo bajo nitrógeno o argón, para evitar la oxidación. Se utiliza una base como la trietilamina (Et3N) para neutralizar el ácido clorhídrico formado durante la reacción.

Procedimiento: El tetracloruro de titanio se añade gota a gota a una solución de catecol y la base en un disolvente adecuado, como el diclorometano. La mezcla se agita a temperatura ambiente hasta que la reacción se completa, lo que normalmente se indica por un cambio de color.

Métodos de Producción Industrial

La producción industrial de [1,2-Benzenediolato(2)-O,O’]oxotitanium sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Escalado: Utilizar cantidades mayores de reactivos y disolventes.

Optimización: Optimizar las condiciones de reacción para maximizar el rendimiento y la pureza.

Purificación: Emplear técnicas como la recristalización o la cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

[1,2-Benzenediolato(2)-O,O’]oxotitanium es conocido por sufrir varios tipos de reacciones, incluyendo:

Reacciones Catalíticas: Actúa como catalizador en las reacciones de Michael y en las reacciones de tipo aldol.

Oxidación y Reducción: El compuesto puede participar en reacciones redox, aunque se utiliza más comúnmente como catalizador.

Reactivos y Condiciones Comunes

Reacciones de Michael: En presencia de [1,2-Benzenediolato(2)-O,O’]oxotitanium, los cetenos silil acetal reaccionan con cetonas α,β-insaturadas para formar aductos de Michael.

Reacciones de Aldol: El compuesto cataliza la reacción de los cetenos silil acetal con aldehídos para producir ésteres β-hidroxicarboxílicos.

Productos Principales

Aductos de Michael: Formados a partir de la reacción de los cetenos silil acetal con cetonas α,β-insaturadas.

Ésteres β-hidroxicarboxílicos: Producidos a partir de la reacción de aldol de los cetenos silil acetal con aldehídos.

Aplicaciones en la Investigación Científica

[1,2-Benzenediolato(2)-O,O’]oxotitanium tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como catalizador en síntesis orgánica, particularmente en reacciones de formación de enlaces carbono-carbono

Biología y Medicina:

Industria: Empleado en la producción de productos químicos finos e intermedios para diversos procesos industriales.

Aplicaciones Científicas De Investigación

[1,2-Benzenediolato(2)-O,O’]oxotitanium has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon bond-forming reactions

Biology and Medicine:

Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.

Mecanismo De Acción

El mecanismo por el cual [1,2-Benzenediolato(2)-O,O’]oxotitanium ejerce sus efectos catalíticos implica la activación de los reactivos a través de la coordinación al centro de titanio. Esta coordinación facilita la formación de estados de transición que disminuyen la energía de activación de la reacción, lo que aumenta la velocidad de reacción. Los objetivos moleculares y las vías implicadas incluyen:

Coordinación a Grupos Carbonilo: Activación para el ataque nucleofílico.

Estabilización de Estados de Transición: A través de interacciones con el centro de titanio.

Comparación Con Compuestos Similares

Compuestos Similares

Tetracloruro de Titanio (TiCl4): Un compuesto de titanio común utilizado en varias reacciones químicas.

Isopropóxido de Titanio (Ti(OiPr)4): Otro catalizador a base de titanio utilizado en síntesis orgánica.

Singularidad

[1,2-Benzenediolato(2)-O,O’]oxotitanium es único debido a su entorno de coordinación específico, que proporciona propiedades catalíticas distintas. A diferencia del tetracloruro de titanio y el isopropóxido de titanio, ofrece una mayor quimioselectividad y eficiencia en ciertas reacciones, como las reacciones de Michael y aldol .

Propiedades

Número CAS |

93459-84-8 |

|---|---|

Fórmula molecular |

C6H6O3Ti |

Peso molecular |

173.98 g/mol |

Nombre IUPAC |

benzene-1,2-diol;oxotitanium |

InChI |

InChI=1S/C6H6O2.O.Ti/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;; |

Clave InChI |

KNSPECAPESFHOZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)O)O.O=[Ti] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

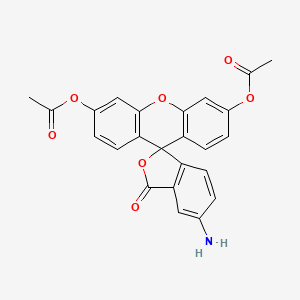

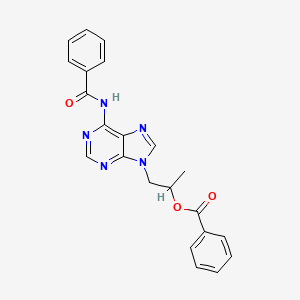

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)

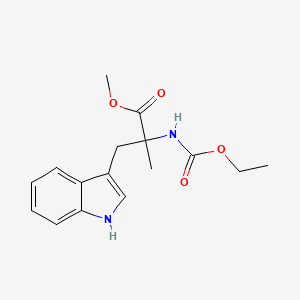

![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

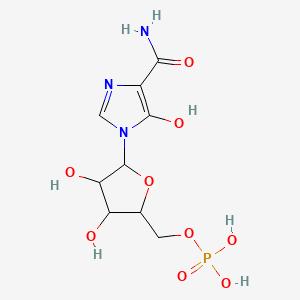

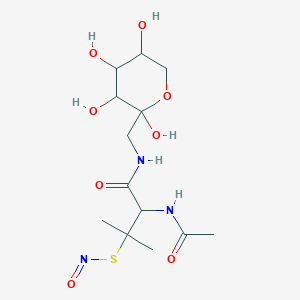

![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)

![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

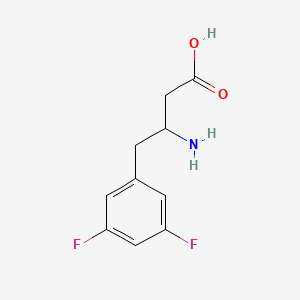

![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)